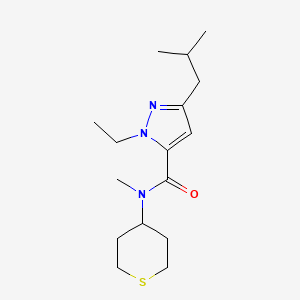![molecular formula C15H22N2O4S B5683834 N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5683834.png)
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as MS-275, is a synthetic compound that belongs to the class of organic compounds known as benzamides. This compound has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The purpose of
Mécanisme D'action
The mechanism of action of N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide involves the inhibition of HDACs, which leads to the acetylation of histones and increased gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the suppression of cancer cell growth. In addition to its anti-cancer activity, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has also been found to possess anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has been found to inhibit the activity of HDACs, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. In addition to its anti-cancer activity, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has also been found to possess anti-inflammatory and neuroprotective effects. Specifically, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines and to protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide selectively targets HDAC1 and HDAC3, which are known to play a key role in cancer cell growth. However, one limitation of using N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments is its potential toxicity. N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has been found to be toxic to some normal cells, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used to treat a wider range of cancers. Another area of interest is the investigation of the anti-inflammatory and neuroprotective effects of N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide, which may have implications for the treatment of neurodegenerative diseases. Finally, the potential use of N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide in combination with other anti-cancer agents is an area that warrants further investigation.
Méthodes De Synthèse
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide is synthesized by reacting 2-methoxy-4-(1-piperidinylsulfonyl)aniline with propionyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain the final product, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide.
Applications De Recherche Scientifique
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its anti-cancer activity. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide promotes the acetylation of histones, which leads to a more open chromatin structure and increased gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the suppression of cancer cell growth.
Propriétés
IUPAC Name |
N-(2-methoxy-4-piperidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-15(18)16-13-8-7-12(11-14(13)21-2)22(19,20)17-9-5-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDBQOWRXJBRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methoxy-4-(piperidine-1-sulfonyl)-phenyl]-propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5683757.png)
![2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5683763.png)


![1-{[1-(3-chlorophenyl)-3-cyclopropyl-1H-1,2,4-triazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B5683785.png)
![8-[(isopropylthio)acetyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683790.png)
![(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5683805.png)
![(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5683808.png)
![N-phenyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5683809.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5683827.png)
![3-{4-methyl-5-[(2-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683833.png)
methanone](/img/structure/B5683839.png)
